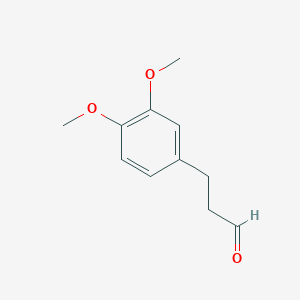
3-(3,4-Dimethoxy-phenyl)-propionaldehyde
Overview
Description
Scientific Research Applications
Anti-inflammatory, Antioxidant, and Antimicrobial Agents : A study by Bandgar et al. (2009) discusses the synthesis and biological evaluation of a series of compounds derived from 3-(3,4-Dimethoxy-phenyl)-propionaldehyde. These compounds exhibited promising anti-inflammatory, antioxidant, and antimicrobial activities, suggesting their potential as lead compounds for future drug discovery (Bandgar, Gawande, Bodade, Gawande, & Khobragade, 2009).
Optical Studies of Metal Complexes : Mekkey et al. (2020) synthesized and conducted optical studies on metal complexes involving 3,4-dimethoxy benzaldehyde derivatives. The study provided insights into the optical properties of these compounds, which can be valuable for various applications in materials science (Mekkey, Mal, & Kadhim, 2020).
Metabolism Studies : Panoutsopoulos (2006) investigated the metabolism of 3,4-Dimethoxy-2-phenylethylamine, which is catalyzed to its aldehyde derivative by monoamine oxidase. This study contributes to understanding the role of aldehyde oxidizing enzymes in the metabolism of substances related to this compound (Panoutsopoulos, 2006).
Chemical Synthesis and Structure Analysis : Research by Sun et al. (2012) involved the synthesis of a compound derived from 3,4-dimethoxybenzaldehyde and its structural analysis using crystallography. This contributes to the field of organic chemistry and materials science (Sun, Wu, Wang, Huang, & Ou, 2012).
Polymer Synthesis : Knight et al. (2019) explored the synthesis and copolymerization of novel propyl cyanoacrylate monomers, including those derived from this compound, for potential use in materials science (Knight et al., 2019).
Mechanism of Action
Target of Action
A related compound, 3,4-dimethoxy phenyl thiosemicarbazone, has been studied for its interaction with copper in acidic solutions .
Mode of Action
The related compound, 3,4-dimethoxy phenyl thiosemicarbazone, forms a protective layer on the copper surface, which is a critical aspect of its inhibitory action . This protective layer is formed through chemical adsorption, as evidenced by Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy .
Result of Action
The related compound, 3,4-dimethoxy phenyl thiosemicarbazone, has been shown to markedly boost the corrosion resistance of copper, achieving an impressive inhibition efficiency of up to 89% at 400 ppm .
Action Environment
The related compound, 3,4-Dimethoxy phenyl thiosemicarbazone, has been studied in 1 M hydrochloric acid (HCl) solutions .
properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)propanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-13-10-6-5-9(4-3-7-12)8-11(10)14-2/h5-8H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAYWTSIBCDFXGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCC=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10448393 | |
| Record name | 3-(3,4-DIMETHOXY-PHENYL)-PROPIONALDEHYDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10448393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
61871-67-8 | |
| Record name | 3-(3,4-Dimethoxyphenyl)propionaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061871678 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(3,4-DIMETHOXY-PHENYL)-PROPIONALDEHYDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10448393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(3,4-DIMETHOXYPHENYL)PROPIONALDEHYDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XP3HSJ25WK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

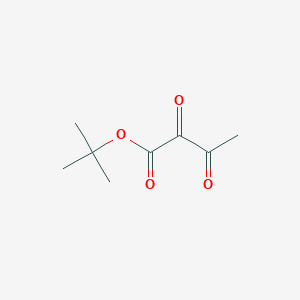
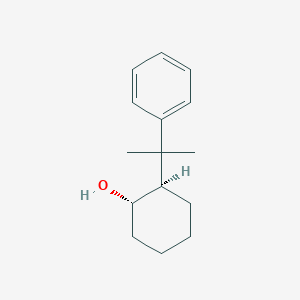
![imidazo[1,2-a][1,3,5]triazine-2,4(1H,3H)-dione](/img/structure/B1610138.png)
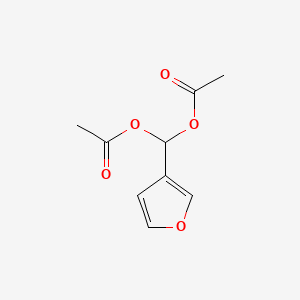

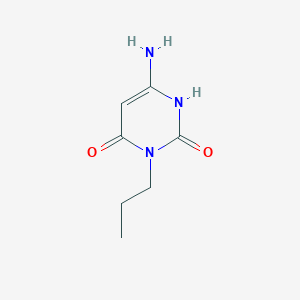

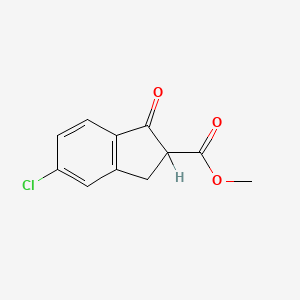
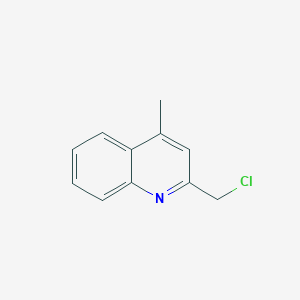
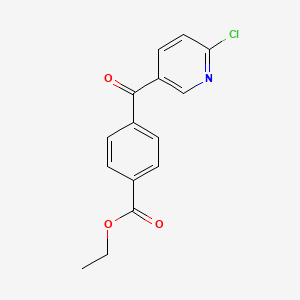
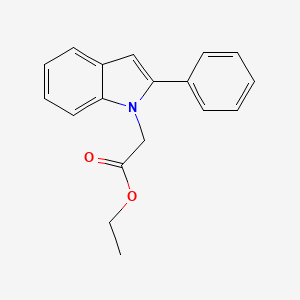
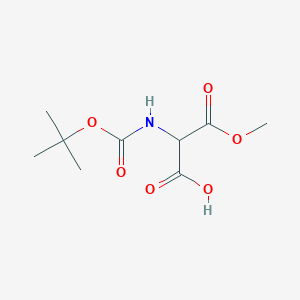

![4-[(4-Fluorophenyl)(hydroxy)methyl]benzonitrile](/img/structure/B1610156.png)